Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&
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Overview
Description
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound known for its unique properties and applications. It is a type of naphthalocyanine dye, which is a class of compounds that exhibit strong absorption in the near-infrared (NIR) region. This compound is primarily used in photonic and optical materials due to its ability to absorb light in the NIR region and its low band gap property .
Mechanism of Action
Target of Action
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s interaction with its targets can modulate their electronic properties .
Action Environment
It is known that the compound’s photophysics can be dramatically altered by aggregation, which can be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
It is known that it can absorb light in the near-infrared (NIR) region . This property could potentially influence its interactions with various biomolecules.
Molecular Mechanism
Its NIR-absorbing property suggests that it may interact with biomolecules in a light-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine typically involves the reaction of vanadyl acetylacetonate with a naphthalocyanine precursor under specific conditions. The reaction is carried out in the presence of a solvent, such as dimethylformamide (DMF), and at elevated temperatures to facilitate the formation of the naphthalocyanine ring structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through techniques such as column chromatography or recrystallization to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of vanadium.
Reduction: It can also be reduced under specific conditions to yield lower oxidation states.
Substitution: The tert-butyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) oxides, while reduction reactions can produce vanadium(III) complexes. Substitution reactions result in modified naphthalocyanine derivatives with different functional groups .
Scientific Research Applications
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Medicine: Explored for its ability to target specific cellular pathways and its potential use in diagnostic imaging.
Industry: Utilized in the manufacturing of organic photodiodes and other optoelectronic devices due to its strong NIR absorption
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
- Silicon 2,3-naphthalocyanine dichloride
- Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
Uniqueness
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is unique due to its vanadium center, which imparts distinct electronic properties compared to other naphthalocyanines. Its strong NIR absorption and low band gap make it particularly suitable for applications in photonic and optoelectronic devices. Additionally, the presence of tert-butyl groups enhances its solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDACBKVLZCERN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56N8OV |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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